N-Methyl-N-(piperidin-4-yl)pyridazin-3-amine
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Overview
Description
N-Methyl-N-(piperidin-4-yl)pyridazin-3-amine is a chemical compound with the molecular formula C10H16N4 It is known for its unique structure, which includes a pyridazine ring substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(piperidin-4-yl)pyridazin-3-amine typically involves the reaction of pyridazine derivatives with piperidine and methylating agents. One common method includes the following steps:
Starting Materials: Pyridazine derivatives and piperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Methylation: Methyl iodide or dimethyl sulfate is often used as the methylating agent.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(piperidin-4-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Methyl-N-(piperidin-4-yl)pyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which N-Methyl-N-(piperidin-4-yl)pyridazin-3-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(piperidin-4-yl)pyridazin-3-amine
- N-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide
- Pyridazine derivatives with different substituents
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyridazine derivatives, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Ongoing studies continue to uncover new applications and mechanisms of action, highlighting the importance of this compound in advancing scientific knowledge.
Properties
Molecular Formula |
C10H16N4 |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-methyl-N-piperidin-4-ylpyridazin-3-amine |
InChI |
InChI=1S/C10H16N4/c1-14(9-4-7-11-8-5-9)10-3-2-6-12-13-10/h2-3,6,9,11H,4-5,7-8H2,1H3 |
InChI Key |
AESSZJUKVJPBNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCNCC1)C2=NN=CC=C2 |
Origin of Product |
United States |
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